(2Z)-2-[(Z)-benzoyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile
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Description
(2Z)-2-[(Z)-benzoyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C19H17NO4 and its molecular weight is 323.348. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactions
Research on compounds with similar functional groups, such as 2-aroyl-3-cyano derivatives, has shown applications in cyclocondensation reactions and the synthesis of thiophenes and furans, indicating a potential route for synthesizing heterocyclic compounds which are essential in pharmaceuticals and materials science (Singh, Ila, & Junjappa, 1988).
Corrosion Inhibition
Compounds with benzoyl and trimethoxyphenyl groups have been studied for their corrosion inhibition properties, suggesting a potential application in protecting metals against corrosion in acidic environments. This is particularly relevant for industrial applications where material longevity and resistance to corrosion are critical (Chafiq et al., 2020).
Molecular Electronics and Photonics
The structural and electronic properties of related compounds have been analyzed for their potential applications in molecular electronics and photonics. The study of crystal structures and electronic configurations can lead to the development of materials with specific optical and electronic properties, useful in developing new electronic devices (Srividya et al., 2015).
Catalysis
Research into the catalytic applications of compounds containing similar functional groups has led to insights into their use in polymerization reactions and the synthesis of hyperbranched materials. These findings underscore the role of such compounds in facilitating chemical transformations, highlighting their importance in industrial chemistry and materials science (Londergan, You, Thompson, & Weber, 1998).
Molecular Magnetism
Investigations into the magnetic properties of metal-organic frameworks and clusters containing benzoyl and related ligands suggest potential applications in developing single-molecule magnets and other magnetic materials. This research area is of significant interest for information storage technologies (Zhang et al., 2006).
Properties
IUPAC Name |
(Z)-2-benzoyl-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-22-16-10-13(11-17(23-2)19(16)24-3)9-15(12-20)18(21)14-7-5-4-6-8-14/h4-11H,1-3H3/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUFHXICGIKHAK-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C(/C#N)\C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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